1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the condensation of 2-aminophenol with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzoxazole derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxylic acid derivatives.
Reduction: Formation of benzoxazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C15H14N2O/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2 |
InChI Key |
GWKGYASZSOICTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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